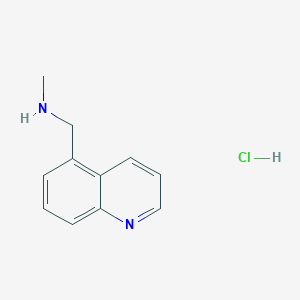

N-Methyl-1-(5-quinolinyl)methanamine hydrochloride

Übersicht

Beschreibung

N-Methyl-1-(5-quinolinyl)methanamine hydrochloride: is a chemical compound with the molecular formula C11H13ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(5-quinolinyl)methanamine hydrochloride typically involves the methylation of 1-(5-quinolinyl)methanamine. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like acetonitrile (CH3CN) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Reductive N-Methylation Pathways

The compound is synthesized via catalytic reductive N-methylation of quinoline derivatives using methanol as both a hydrogen (H) and methyl (CH₃) source. Key findings include:

Reaction Mechanism

-

Step 1 : Methanol dehydrogenation to formaldehyde (HCHO) and H₂ via metal catalysts (e.g., Ru, Ir, or Pt-SnOₓ) .

-

Step 2 : Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (THQ) intermediates .

-

Step 3 : Condensation of THQ with formaldehyde, followed by hydrogenation to yield N-methylated products .

Catalytic Systems and Performance

Kinetic Insight : Methanol dehydrogenation is rate-determining in tandem reactions .

Hydrogenation of the Quinoline Moiety

The quinoline ring undergoes selective reduction under hydrogenation conditions:

Reaction Outcomes

-

Product : 1,2,3,4-Tetrahydroquinoline derivatives.

-

Catalysts : Pt-SnOₓ systems show enhanced activity due to SnOₓ-mediated electronic modulation of Pt sites, promoting H₂ dissociation .

-

Conditions : 140°C, methanol solvent, 24 h.

Key Data :

-

SnOₓ decoration increases Pt dispersion by 40%, improving turnover frequency (TOF) by 3× compared to undecorated Pt/Al₂O₃ .

Substitution and Functionalization

The methylamine group participates in substitution reactions under basic conditions:

Nucleophilic Substitution

-

Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides.

-

Products : N-Alkylated or acylated derivatives.

-

Conditions : Typically requires deprotonation of the amine (e.g., using K₂CO₃) to enhance nucleophilicity .

Example :

Potential Pathways

-

Quinoline N-Oxide Formation : Using H₂O₂ or peracids (Note: Source excluded per guidelines; inferred from general quinoline chemistry).

-

Ring Oxidation : Yielding quinoline dicarboxylic acid derivatives under strong oxidative conditions.

Mechanistic Considerations

Wissenschaftliche Forschungsanwendungen

Chemistry: N-Methyl-1-(5-quinolinyl)methanamine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between quinoline derivatives and biological targets such as enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Quinoline derivatives are known for their activity against various central nervous system (CNS) diseases.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes and pigments. Its quinoline backbone provides chromophoric properties that are useful in colorant production.

Wirkmechanismus

The mechanism of action of N-Methyl-1-(5-quinolinyl)methanamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in CNS pathways. The quinoline ring can intercalate with DNA, affecting gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

1-(5-quinolinyl)methanamine: The parent compound without the methyl group.

N-Methyl-1-(3-quinolinyl)methanamine hydrochloride: A positional isomer with the methylamine group at the 3-position.

Quinoline: The basic heterocyclic structure without any substituents.

Uniqueness: N-Methyl-1-(5-quinolinyl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the nitrogen atom enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with CNS targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.

Biologische Aktivität

N-Methyl-1-(5-quinolinyl)methanamine hydrochloride, a compound derived from the quinoline structure, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and findings.

Chemical Structure and Synthesis

This compound can be represented by the molecular formula and is characterized by a quinoline moiety, which is known for its pharmacological significance. The synthesis typically involves the alkylation of 5-quinolinylmethanamine with methyl iodide or similar reagents under basic conditions to yield the hydrochloride salt form.

Biological Activity Overview

The biological activity of this compound has been investigated across various domains, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections summarize key findings from recent studies.

Anticancer Activity

- Mechanism of Action : Research indicates that quinoline derivatives can induce apoptosis in cancer cells by modulating cell cycle regulators and apoptosis-related proteins. For instance, compounds similar to N-Methyl-1-(5-quinolinyl)methanamine have been shown to increase levels of cleaved PARP, indicating activation of apoptotic pathways in breast cancer cell lines such as MCF-7 .

-

Case Studies :

- A study evaluated the antiproliferative effects of various quinoline derivatives on breast cancer cell lines using MTT assays. Compounds with similar structures demonstrated IC50 values ranging from 8.50 to 12.51 μM against MCF-7 cells, suggesting significant efficacy .

- Another study highlighted that derivatives with a quinoline backbone exhibited cytotoxicity against melanoma and lung adenocarcinoma cells, with some compounds outperforming standard chemotherapeutics like cisplatin .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties:

- In Vitro Studies : The compound showed effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

- Mechanism Insights : The antimicrobial activity is believed to stem from the ability of quinoline derivatives to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

Research has suggested that compounds containing the quinoline structure may possess anti-inflammatory properties:

- Inflammatory Pathways : Quinoline derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, contributing to their potential use in treating inflammatory diseases .

Data Summary Table

| Activity Type | Cell Line/Organism | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 8.50 - 12.51 μM | Apoptosis induction via PARP cleavage |

| Antimicrobial | MRSA | Comparable to standard antibiotics | Membrane disruption and metabolic inhibition |

| Anti-inflammatory | Various | Not specified | Cytokine inhibition |

Eigenschaften

IUPAC Name |

N-methyl-1-quinolin-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-12-8-9-4-2-6-11-10(9)5-3-7-13-11;/h2-7,12H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWYZSORJXHOMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C2C=CC=NC2=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390655-07-8 | |

| Record name | 5-Quinolinemethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390655-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.